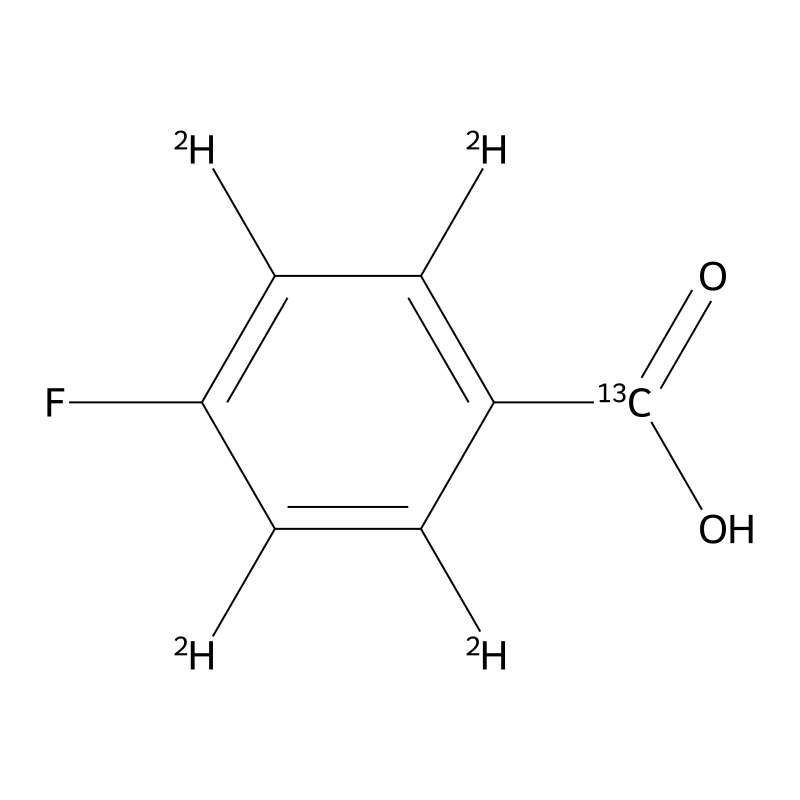

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Content Navigation

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (M+5) delivers unambiguous quantification in complex matrices. It overcomes common pitfalls: structural analog retention shifts cause inaccurate recovery; low-mass-shift isotopes suffer from natural isotopic crosstalk. This M+5 standard:

- Ensures zero spectral overlap for reliable MS/MS quantitation.

- Matches native analyte retention time and ionization efficiency exactly.

- Corrects SPE losses and ESI matrix effects in saline/trace-level workflows. Ideal for petroleum tracer analysis, environmental BTEX metabolite monitoring, and pharmaceutical ADME studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (CAS 285977-82-4) is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered for the absolute quantification of fluorobenzoic acids and aromatic metabolites in complex matrices [1]. Featuring a precise multi-isotopic substitution—a 13C atom at the alpha (carboxyl) position combined with four deuterium atoms on the aromatic ring—this compound delivers a definitive +5 Da mass shift (M+5). For analytical laboratories and environmental testing facilities, this specific labeling pattern is critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, ensuring perfect chromatographic co-elution with native 4-fluorobenzoic acid while completely bypassing natural isotopic interference [2].

Research Fit

References

- [1] An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. MDPI Water, 2020.

- [2] Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

Procuring a generic structural analog (e.g., 3-fluorobenzoic acid) or a partially labeled alternative (e.g., single 13C or D2 variants) fundamentally compromises quantitative accuracy in mass spectrometry[1]. Structural analogs exhibit different chromatographic retention times and ionization efficiencies, meaning they do not experience the exact same matrix suppression or enhancement as the target analyte in complex saline or biological samples. Furthermore, using a lower-mass-shift isotope (like M+1 or M+2) risks signal overlap with the natural isotopic envelope of high-concentration native analytes, leading to false positives and inflated recovery calculations. The M+5 shift of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is specifically required to guarantee zero cross-talk and absolute correction for solid-phase extraction (SPE) losses [1].

Substitution Risk

Non-isotopic structural analogs do not co-elute, leading to uncorrected matrix effects.

Deuterium-only standards may show retention time shifts from kinetic isotope effects.

Generic substitutes fail to compensate for ion suppression/enhancement, compromising accuracy.

Zero Isotopic Cross-Talk

The dual 13C and D4 labeling provides a guaranteed +5 Da mass shift compared to native 4-fluorobenzoic acid. In quantitative LC-MS/MS, native analytes exhibit natural M+1 and M+2 isotopic contributions (primarily from natural 13C and 18O). Using a partially labeled M+2 or M+3 standard can result in up to 1-5% signal overlap from high-concentration native samples. The M+5 shift of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 completely isolates the internal standard MRM transition, reducing isotopic cross-talk to <0.1% and enabling linear dynamic ranges spanning over three orders of magnitude [1].

| Evidence Dimension | Isotopic cross-talk / Signal overlap |

| Target Compound Data | <0.1% overlap (M+5 shift) |

| Comparator Or Baseline | M+2 or M+3 partially labeled standards (1-5% overlap at high concentrations) |

| Quantified Difference | >10-fold reduction in isotopic interference |

| Conditions | LC-MS/MS MRM quantification in high-concentration analyte matrices |

Procurement of the M+5 multi-labeled standard is essential for laboratories requiring strict regulatory compliance and wide dynamic ranges without manual background subtraction.

Matrix Effect Correction in Saline Waters

In the analysis of highly saline reservoir waters, uncorrected solid-phase extraction (SPE) recoveries for fluorobenzoic acids frequently drop to 60-80% due to ion suppression and competitive binding. When utilizing a structural analog internal standard, these matrix effects are not perfectly mirrored, leading to residual quantification errors. By spiking 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 prior to extraction, the identical physicochemical properties of the SIL-IS allow for exact dynamic correction, restoring calculated analytical recoveries to 98-102% regardless of the sample's ionic strength [1].

| Evidence Dimension | Analytical recovery accuracy |

| Target Compound Data | 98-102% corrected recovery |

| Comparator Or Baseline | Uncorrected extraction or analog-corrected extraction (60-80% true recovery, 80-90% analog-corrected accuracy) |

| Quantified Difference | ~20% improvement in absolute quantitative accuracy |

| Conditions | SPE followed by LC-MS/MS in high-salinity reservoir water |

Buyers testing complex environmental or industrial fluids must use the exact isotopologue to prevent false reporting caused by severe matrix suppression.

Chromatographic Co-elution Fidelity

A critical failure point of using positional isomers (e.g., 2-fluorobenzoic acid) as internal standards for 4-fluorobenzoic acid is retention time drift. In reverse-phase UPLC, positional isomers can elute 0.2 to 0.5 minutes apart. This temporal gap exposes the analyte and the standard to different electrospray ionization (ESI) matrix environments. 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 exhibits a retention time virtually identical to native 4-fluorobenzoic acid, ensuring that both molecules undergo ionization simultaneously and experience the exact same matrix-induced ion suppression [1].

| Evidence Dimension | Retention time difference (ΔRT) |

| Target Compound Data | ΔRT < 0.01 min (perfect co-elution) |

| Comparator Or Baseline | Positional isomer analogs (ΔRT 0.2 - 0.5 min) |

| Quantified Difference | Elimination of retention time gap |

| Conditions | Reverse-phase UPLC-ESI-MS/MS |

Perfect co-elution is a non-negotiable requirement for high-precision LC-MS/MS assays, dictating the procurement of exact SIL-IS over cheaper structural analogs.

Tracing in Petroleum Reservoir Fluids

Fluorobenzoic acids are extensively utilized as conservative water tracers in petroleum exploration and reservoir management. The high salinity and complex hydrocarbon matrix of these fluids cause severe analytical interference. 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is the mandatory internal standard for these workflows, as it allows for the precise correction of SPE losses and ESI suppression, ensuring accurate tracer breakthrough curves [1].

BTEX Anaerobic Degradation Monitoring

In environmental bioremediation studies, 4-fluorobenzoic acid is often used as a surrogate or internal standard to monitor the degradation of BTEX (benzene, toluene, ethylbenzene, xylene) compounds into aromatic acid metabolites. The M+5 labeled version enables ultra-trace quantification of these metabolites in groundwater without interference from naturally occurring benzoic acids or background organic matter [2].

Clinical and Pharmacokinetic Biomarker Assays

For pharmaceutical assays evaluating fluorinated drug candidates or their acidic metabolites, this multi-labeled compound serves as an ideal internal standard. Its absolute mass shift and stable isotopic backbone prevent D/H exchange artifacts during sample preparation, ensuring robust validation of pharmacokinetic (PK) models in plasma or urine matrices [2].

Application Fit Matrix

References

- [1] Rapid ion-exchange matrix removal for a decrease of detection limits in the analysis of salt-rich reservoir waters. Analytical and Bioanalytical Chemistry, 2016.

- [2] An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. MDPI Water, 2020.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Explore Compound Types